2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
Descripción
This compound features a triazolo[4,3-b]pyridazine core substituted at the 6-position with a 4-ethoxyphenyl group and at the 3-position with a thioether-linked N-(3-methoxybenzyl)acetamide moiety. The ethoxy and methoxy groups enhance electron-donating properties, while the thioacetamide linkage may influence lipophilicity and metabolic stability.
Propiedades
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-18-9-7-17(8-10-18)20-11-12-21-25-26-23(28(21)27-20)32-15-22(29)24-14-16-5-4-6-19(13-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFNFHKTCLVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Triazolo[4,3-b]pyridazine core with sulfur-based substituents.
- AG01AQFE () : Shares the triazolo[4,3-b]pyridazine core but substitutes with an ether-linked ethanamine group (oxygen-based) and 4-methoxyphenyl .
- Compound 10a (): Benzothieno-fused triazolopyrimidine core with acetamide substituents .
Substituent Effects
- Thioether vs.
- Acetamide vs. Ethanamine : The N-(3-methoxybenzyl)acetamide group in the target compound may enhance hydrogen bonding with biological targets compared to the simpler ethanamine in AG01AQFE.
Key Observations:
- AG01AQFE : Classified as acutely toxic with risks of skin/eye irritation, suggesting that the target compound’s safety profile warrants rigorous evaluation, especially given its thioether group .
- Heterocyclic Amines (): While structurally distinct from carcinogenic IQ-type HCAs (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), the triazolo-pyridazine core’s aromaticity necessitates mutagenicity screening .
Physicochemical Properties
- Lipophilicity : The thioether and 3-methoxybenzyl groups in the target compound likely increase logP compared to AG01AQFE, affecting solubility and distribution.
- Metabolic Stability : The acetamide group may reduce first-pass metabolism relative to the ethanamine in AG01AQFE, but the thioether could predispose it to oxidative metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
